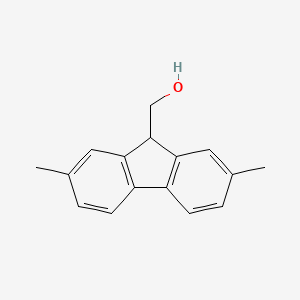

(2,7-dimethyl-9H-fluoren-9-yl)methanol

Description

Properties

CAS No. |

2941-89-1 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2,7-dimethyl-9H-fluoren-9-yl)methanol |

InChI |

InChI=1S/C16H16O/c1-10-3-5-12-13-6-4-11(2)8-15(13)16(9-17)14(12)7-10/h3-8,16-17H,9H2,1-2H3 |

InChI Key |

QNCRNFGWICOFHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (2,7-dimethyl-9H-fluoren-9-yl)methanol exhibit promising anticancer properties. For instance, research has shown that certain fluorenone derivatives can act as selective inhibitors of SIRT2, a protein involved in cell cycle regulation and tumorigenesis. One such derivative demonstrated an IC50 value of 1.95 µM against human breast cancer MCF-7 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies have focused on its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. By modifying the fluorenone structure, researchers have synthesized compounds that show enhanced binding affinity to amyloid-beta, potentially leading to new treatments for neurodegenerative diseases .

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical modifications, making it versatile in the synthesis of more complex organic compounds. For example, it can be used to create new derivatives through reactions such as alkylation and acylation .

Synthesis of Fluorene Derivatives

The compound has been utilized in the synthesis of various fluorene derivatives which are essential in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties of these derivatives make them suitable for applications in organic electronics .

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer chemistry. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved performance characteristics compared to conventional materials .

Nanocomposites

The compound's ability to form stable nanocomposites with inorganic materials has been studied extensively. These nanocomposites show promise in various applications including drug delivery systems and as catalysts in chemical reactions due to their enhanced surface area and reactivity .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,7-dimethyl-9H-fluoren-9-yl)methanol and related fluorene derivatives:

*Inferred formula and molecular weight based on fluorene backbone (C₁₃H₁₀) + 2 methyl groups (C₂H₆) + hydroxymethyl (CH₂OH).

†Estimated using additive logP contributions of methyl groups (+0.5 each).

Key Findings:

However, this may enhance stability in harsh reaction conditions .

Solubility: The methyl groups increase hydrophobicity, making the compound less water-soluble than FmOH (logP 2.79 vs. ~3.5). This property is advantageous in non-polar solvent-based syntheses .

Synthetic Utility: Unlike 9-fluorenylmethyl chloroformate, which is highly reactive, this compound is more suited for controlled modifications, such as in polymer side-chain functionalization .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

-

A 2,7-dimethylfluorene backbone

-

A hydroxymethyl group at position 9

This analysis suggests two primary synthetic strategies:

-

Direct functionalization : Introducing the hydroxymethyl group onto preformed 2,7-dimethylfluorene.

-

Late-stage methylation : Installing methyl groups after establishing the 9-hydroxymethyl moiety.

Industrial protocols favor the first approach due to the commercial availability of 2,7-dimethylfluorene and operational simplicity.

Direct Formylation-Reduction Method

Reaction Mechanism and Optimization

The most extensively documented method involves formylation at position 9 followed by borohydride reduction, adapted from the synthesis of 9-fluorenemethanol.

Step 1: Formylation of 2,7-Dimethylfluorene

-

Reagents : Sodium ethoxide (base), ethyl formate (formylating agent), tetrahydrofuran (solvent)

-

Conditions : 0–10°C initial reaction, followed by warming to 30–40°C for 12 hours

-

Mechanism :

Base-mediated deprotonation generates a fluorenide anion, which attacks ethyl formate to install the formyl group.

Step 2: Reduction to Methanol

Table 1: Optimized Reaction Parameters for Formylation-Reduction

Substrate-Specific Challenges

The 2,7-dimethyl groups introduce steric hindrance, necessitating adjustments:

-

Increased reaction time : Formylation requires 14–16 hours vs. 12 hours for unsubstituted fluorene

-

Solvent modulation : Dimethylformamide (DMF) improves solubility but risks side reactions at elevated temperatures

Alternative Reduction Approaches

Catalytic Hydrogenation

While NaBH₄ dominates industrial workflows, catalytic hydrogenation offers a solvent-free alternative:

Enzymatic Reduction

Emerging biocatalytic methods employ alcohol dehydrogenases:

-

Enzyme : Lactobacillus brevis ADH

-

Cofactor : NADPH regeneration via glucose dehydrogenase

-

Yield : 68–72% (lower than chemical methods but improving)

Purification and Characterization

Recrystallization Protocols

Crude product purity reaches 90–92% post-reduction. Final purification employs:

Analytical Validation

-

HPLC : Rt = 8.2 min (C18 column, 70:30 methanol/water)

-

NMR (¹H, 400 MHz) : δ 7.65 (d, 2H, aromatic), 7.28 (d, 2H, aromatic), 4.72 (s, 2H, -CH₂OH), 2.41 (s, 6H, -CH₃)

Q & A

Q. What are the established synthetic routes for (2,7-dimethyl-9H-fluoren-9-yl)methanol, and how is its purity validated?

The compound is typically synthesized via fluorene functionalization. A common approach involves alkylation or esterification of the fluorene core, followed by reduction to yield the methanol derivative. For example, methyl ester intermediates (e.g., methyl 2-(9H-fluoren-9-yl)acetate) can be reduced using LiAlH4 or NaBH4. Purity is validated via HPLC (>95% purity threshold) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm structural integrity. X-ray crystallography (using SHELX programs ) or ORTEP-III can resolve ambiguities in stereochemistry or substituent positioning.

Q. How do researchers address solubility challenges during experimental design with this compound?

Solubility in organic solvents (e.g., THF, DCM) is improved by derivatizing the hydroxyl group. For instance, forming FMOC (9-fluorenylmethoxycarbonyl) esters enhances solubility in non-polar media . Solvent selection is guided by Hansen solubility parameters, with sonication or heating (40–60°C) used to dissolve crystalline aggregates. Preferential solvation effects are monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data in crystallographic studies of derivatives?

Discrepancies in bond lengths or angles (e.g., between DFT-optimized and X-ray structures) are addressed by refining disorder models in SHELXL . For example, thermal ellipsoid plots (generated via ORTEP-3 ) can reveal dynamic disorder in methyl substituents. Multivariate statistical analysis (e.g., Hirshfeld surfaces) quantifies intermolecular interactions, reconciling computational predictions with experimental lattice energies .

Q. How do the methyl substituents at C2 and C7 influence the compound’s electronic and steric properties?

The 2,7-dimethyl groups induce steric hindrance, reducing rotational freedom of the fluorene core. This is quantified using torsional angle measurements in X-ray structures . Electron-donating methyl groups increase HOMO energy (by ~0.3 eV via DFT calculations), enhancing nucleophilicity at the hydroxyl group. Solvatochromic shifts in fluorescence spectra (λmax 320–340 nm) correlate with solvent polarity, confirming electronic effects .

Q. What methodologies are used to analyze racemic mixtures or enantiomeric excess in chiral derivatives?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, with elution order validated by polarimetry . For absolute configuration determination, anomalous X-ray scattering (Cu Kα radiation) in single crystals is employed . Synchrotron CD spectroscopy can also distinguish enantiomers in solution, with Δε values >10<sup>3</sup> M<sup>−1</sup>cm<sup>−1</sup> at 250–300 nm .

Q. How are air-sensitive intermediates (e.g., FMOC-protected derivatives) handled during functionalization?

Schlenk line techniques under N2 or Ar atmospheres prevent oxidation. Reaction progress is monitored in situ via FT-IR (C=O stretch at ~1730 cm<sup>−1</sup> for FMOC esters). Quenching with anhydrous MeOH or AcOH stabilizes intermediates, followed by flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques validate the stability of this compound under varying pH conditions?

Accelerated stability studies (40–80°C, pH 1–13) are conducted, with degradation products analyzed via LC-MS. Pseudo-first-order kinetics (k = 0.05–0.2 h<sup>−1</sup> at pH 7.4) indicate ester hydrolysis as the primary degradation pathway. <sup>19</sup>F NMR (if fluorine tags are present) tracks fluorinated byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.